Regioisomeric Carboxamide Position (6- vs. 2-Benzothiazole): Differential Target Engagement Potential
The 6-carboxamide substitution in CAS 2034254-14-1 represents a distinct regioisomer from the analogous 2-carboxamide compound N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 2034493-41-7). Published data on benzothiazole-2-carboxamides demonstrate competitive inhibition of ATP-phosphoribosyl transferase (ATP-PRTase) with EC₅₀ values (compound 1n: EC₅₀ = 1.8 µM; compound 2a: EC₅₀ = 4.2 µM) and measurable binding constants (Kd for 1n = 0.8 µM) [1]. By contrast, benzothiazole-6-carboxamide chemotypes have shown activity against distinct targets, including E. coli capsule biogenesis inhibition (IC₅₀ = 1.04 ± 0.13 µM for N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide) with >200-fold selectivity [2]. This regioisomer-dependent target partitioning indicates that CAS 2034254-14-1 is not functionally interchangeable with its 2-carboxamide counterpart. [3]
| Evidence Dimension | Carboxamide regioisomeric position and associated target engagement profile |
|---|---|
| Target Compound Data | 6-carboxamide attachment on benzo[d]thiazole (CAS 2034254-14-1); target profile predicted to align with 6-carboxamide chemotype class |
| Comparator Or Baseline | 2-carboxamide analog (CAS 2034493-41-7); benzothiazole-2-carboxamides demonstrate ATP-PRTase inhibition (EC₅₀ = 1.8–4.2 µM; Kd = 0.8 µM) |
| Quantified Difference | Regioisomeric shift (6- vs. 2-position); literature precedent shows distinct target selectivity between 6-carboxamide and 2-carboxamide benzothiazole series |
| Conditions | Comparative analysis of published benzothiazole-2-carboxamide ATP-PRTase assay data (Future Med Chem, 2022) vs. benzothiazole-6-carboxamide E. coli capsule biogenesis assay (PubMed, 2012) |
Why This Matters
The regioisomeric position determines which biological targets are accessible; researchers seeking 6-carboxamide-specific pharmacology cannot substitute the 2-carboxamide analog without risking loss of target engagement.
- [1] Dhameliya TM et al. Benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase. Future Med Chem. 2022;14(24):1847-1864. Compound 1n EC₅₀ = 1.8 µM, Kd = 0.8 µM; Compound 2a EC₅₀ = 4.2 µM. View Source
- [2] N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. IC₅₀ = 1.04 ± 0.13 µM, selectivity index >200-fold in BC5637 bladder cells. PubMed, 2012. View Source
- [3] Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFⱽ⁶⁰⁰ᴱ Inhibitors – In vitro Evaluation of their Antiproliferative Activity. Read by QxMD, 2025. Demonstrates distinct anticancer pharmacology for 6-carboxamide benzothiazole scaffold. View Source
